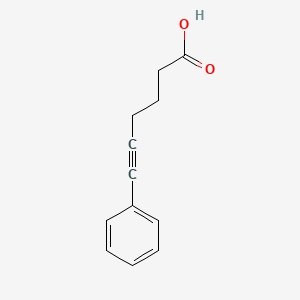

6-phenylhex-5-ynoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylhex-5-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHLKHRPVQPCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Phenylhex 5 Ynoic Acid and Its Structural Analogues

Direct Synthesis Approaches to the Target Compound

Direct synthesis methods aim to construct the 6-phenylhex-5-ynoic acid molecule in a highly convergent manner, often by forming the key carbon skeleton and incorporating the necessary functional groups in a few strategic steps.

Reductive Transformations of Keto-Acid Precursors

One potential direct route to this compound involves the synthesis and subsequent reduction of a keto-acid precursor. This strategy hinges on the initial preparation of a molecule that contains both the phenylalkyne moiety and a ketone functionality along the alkyl chain, which can then be selectively reduced.

A relevant class of precursors are 6-aryl-4-oxohexanoic acids. nih.gov The synthesis of these compounds can be achieved through the condensation of an appropriate aldehyde with levulinic acid. nih.gov Following this precedent, a hypothetical precursor for our target compound, 6-phenyl-4-oxohex-5-ynoic acid, could be envisioned. The critical step would then be the reduction of the ketone at the C-4 position without affecting the alkyne or the carboxylic acid.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are known to reduce carboxylic acids to primary alcohols. fiveable.me Therefore, a milder or more selective method would be required. Catalytic hydrogenation could be an option, but care must be taken to select a catalyst (like Lindlar's catalyst) that does not reduce the alkyne. Biocatalytic reductions using enzymes such as alcohol dehydrogenases have shown promise in the enantioselective reduction of β-keto alkynes, offering a high degree of specificity. georgiasouthern.edu

Table 1: Potential Reductive Methods for Keto-Acid Precursors

| Method | Reducing Agent | Target Functional Group | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ketone | Potential for alkyne and carboxylic acid reduction. |

| Hydride Reduction | NaBH₄ | Ketone | Generally does not reduce carboxylic acids, but selectivity over the alkyne must be considered. |

Organometallic Coupling Reactions in Related Systems (e.g., Grignard additions)

Organometallic reagents are powerful tools for forming carbon-carbon bonds, and their application can provide a direct route to the carbon skeleton of this compound. A prominent example is the Grignard reaction.

A plausible synthetic route involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This approach would begin with the preparation of a suitable organomagnesium halide. For instance, starting with 5-chloro-1-phenyl-1-pentyne, a Grignard reagent can be formed by reacting it with magnesium metal in an ether solvent. masterorganicchemistry.com This organometallic intermediate can then be carboxylated by bubbling dry carbon dioxide gas through the solution, followed by an acidic workup to yield the final this compound. libretexts.orgorganic-chemistry.org

Reaction Scheme: Grignard Carboxylation

Formation of Grignard Reagent: Ph-C≡C-(CH₂)₃-Cl + Mg → Ph-C≡C-(CH₂)₃-MgCl

Carboxylation and Workup: Ph-C≡C-(CH₂)₃-MgCl + CO₂ → Ph-C≡C-(CH₂)₃-COOMgCl Ph-C≡C-(CH₂)₃-COOMgCl + H₃O⁺ → Ph-C≡C-(CH₂)₃-COOH

Other organometallic coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in forming sp²-sp² or sp²-sp carbon-carbon bonds and are widely used in modern organic synthesis. fiveable.melibretexts.org While not a direct addition to form the acid, these reactions are crucial for building the necessary precursors in related systems. pressbooks.pub

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect pathways involve the stepwise construction of the molecule, focusing on forming the key structural components—the phenylalkyne and the carboxylic acid—in separate stages of the synthesis.

Strategies for Forming the Phenylalkyne Moiety

The phenylalkyne group is a defining feature of the target molecule. Its synthesis is often achieved through palladium-catalyzed cross-coupling reactions, which create a carbon-carbon bond between an sp-hybridized carbon of an alkyne and an sp²-hybridized carbon of an aryl group. fiveable.me

The Sonogashira coupling is a premier method for this transformation. This reaction typically involves the coupling of a terminal alkyne with an aryl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. To synthesize a precursor for this compound, one could couple hex-5-ynoic acid with iodobenzene (B50100).

Table 2: Sonogashira Coupling Reaction Components

| Component | Example | Role |

|---|---|---|

| Terminal Alkyne | Hex-5-ynoic acid | Alkyne source |

| Aryl Halide | Iodobenzene | Phenyl group source |

| Palladium Catalyst | Pd(PPh₃)₄ | Main catalyst for the catalytic cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction with the alkyne |

This method offers a modular approach, allowing for the synthesis of various analogues by simply changing the aryl halide or the alkynoic acid component.

Introduction of the Carboxylic Acid Functionality

In many synthetic plans, the carboxylic acid group is introduced late in the sequence via the transformation of another functional group. wikipedia.orgmasterorganicchemistry.com This strategy is advantageous when the acidic proton of the carboxyl group might interfere with earlier reaction steps.

One of the most common methods is the hydrolysis of a nitrile. libretexts.org A synthetic intermediate, such as 6-phenylhex-5-ynenitrile, can be subjected to either acidic or basic hydrolysis to yield this compound. Basic hydrolysis initially forms the carboxylate salt, which is then protonated in a separate acidic workup step. libretexts.org

Hydrolysis of a Nitrile Precursor:

Precursor: Ph-C≡C-(CH₂)₃-CN

Reaction: Hydrolysis using H₃O⁺ or NaOH followed by H₃O⁺.

Product: Ph-C≡C-(CH₂)₃-COOH

Another powerful method, as mentioned previously, is the carboxylation of an organometallic intermediate. A Grignard or organolithium reagent prepared from a halide precursor (e.g., 6-phenyl-1-bromohex-5-yne) can react with carbon dioxide to install the carboxylic acid functionality directly. libretexts.org

Bromination-Dehydrobromination Routes to Terminal Alkynes in Analogues

A classic and robust method for synthesizing alkynes involves the double dehydrohalogenation of a dihalide. youtube.comyoutube.com This approach can be adapted from the synthesis of analogous compounds like hex-5-ynoic acid. researchgate.net The synthesis of hex-5-ynoic acid from cyclohexanone provides a clear template for this strategy. researchgate.net

The sequence begins with an alkene precursor. For an analogue, one might start with hex-5-enoic acid. This alkene is first treated with bromine (Br₂) to form a vicinal dibromide (5,6-dibromohexanoic acid). researchgate.netlibretexts.org This intermediate is then subjected to a double elimination reaction using a strong base. masterorganicchemistry.com A very strong base like sodium amide (NaNH₂) in liquid ammonia is often used to ensure the complete elimination to form the alkyne. libretexts.org The use of excess base is necessary because if a terminal alkyne is formed, the acidic terminal proton will be deprotonated by the strong base. youtube.commasterorganicchemistry.com A final aqueous workup step is required to reprotonate the terminal alkyne and the carboxylic acid. youtube.com

General Scheme for Bromination-Dehydrobromination:

Bromination of Alkene: R-CH=CH₂ + Br₂ → R-CH(Br)CH₂Br

Double Dehydrobromination: R-CH(Br)CH₂Br + 2 NaNH₂ → R-C≡C⁻Na⁺

Aqueous Workup: R-C≡C⁻Na⁺ + H₂O → R-C≡CH

This pathway is particularly useful for creating the terminal alkyne functionality in aliphatic chains and serves as a foundational method for synthesizing precursors to more complex molecules like this compound. researchgate.net

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly pivotal in the design of synthetic routes for pharmacologically relevant molecules like this compound and its analogues. These principles encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. Key considerations in this context include the adoption of alternative energy sources, the use of non-toxic solvents or solvent-free systems, and the improvement of atom economy. Such approaches not only minimize the environmental impact but also often lead to more efficient and cost-effective production processes.

Mechanochemical Activation in Unsaturated System Transformations

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a significant advancement in green synthetic methodologies. rsc.org This technique, often performed using ball milling, can drive reactions in the absence of solvents, leading to a substantial reduction in waste and simplifying product purification. The energy input is direct and efficient, which can lead to shorter reaction times and access to chemical transformations that are difficult to achieve through traditional solution-based methods.

The application of mechanochemistry to the synthesis of molecules containing unsaturated systems, such as the carbon-carbon triple bond in this compound, is a promising area of research. Mechanical stress can lead to the bending of π bonds in alkynes, which in turn enhances their reactivity. rsc.orgrsc.orgnih.gov This activation is distinct from thermal activation and can lead to different reaction pathways and product selectivities. rsc.orgrsc.org For instance, the mechanochemical trans-bending of a C-C triple bond has been shown to facilitate nucleophilic addition reactions. rsc.orgrsc.org

While a specific mechanochemical synthesis for this compound is not yet prominently documented, the principles from related transformations of alkynes demonstrate its potential applicability. Mechanochemical methods have been successfully employed for various alkyne reactions, including cycloadditions and coupling reactions, which are fundamental steps in building complex molecular architectures. mdpi.com These solvent-free or low-solvent methods align perfectly with the goals of sustainable synthesis.

The table below summarizes findings from studies on mechanochemical reactions involving alkynes, illustrating the potential of this green methodology for the synthesis of unsaturated compounds.

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

| Phenylacetylene (B144264), Benzyl bromide, Sodium azide | Copper mill ball, Copper vessel | 1-Benzyl-4-phenyltriazole | 15 min | >95% | mdpi.com |

| Phenylacetylene derivatives, Benzyl bromide, Sodium azide | Copper mill ball, Copper vessel | Substituted 1,2,3-triazoles | 15 min | 33% to >95% | mdpi.com |

| Electron-deficient alkynes, Activated olefins | Not specified | Isoxazolines | Not specified | Not specified | mdpi.com |

This table presents data from mechanochemical syntheses of related unsaturated compounds to illustrate the potential of the methodology.

The development of a mechanochemical route to this compound or its structural analogues would likely involve the coupling of a suitably functionalized alkyne with a component containing the carboxylic acid moiety or a precursor. The advantages would include the avoidance of bulk solvents, potentially reduced reaction times, and a lower energy footprint compared to conventional heating methods. This approach stands as a testament to the ongoing efforts to integrate green chemistry principles into the synthesis of valuable chemical compounds.

Synthesis of Functionalized this compound Derivatives

The strategic functionalization of this compound at its key reactive positions—the alkyne, the carboxylic acid, and the phenyl ring—unlocks a vast chemical space for the creation of novel molecules with tailored properties.

Modifications at the Alkyne Position

The terminal alkyne of this compound is a versatile functional group that can undergo a range of transformations. One of the most powerful of these is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgresearchgate.net This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, allows for the direct attachment of various aryl or vinyl substituents to the alkyne, significantly increasing the molecular complexity.

Another important reaction at the alkyne position is catalytic hydrogenation. Depending on the catalyst and reaction conditions, the triple bond can be selectively reduced. For instance, using a Lindlar catalyst would yield the corresponding (Z)-6-phenylhex-5-enoic acid, while other catalysts like palladium on carbon (Pd/C) can lead to the fully saturated 6-phenylhexanoic acid. The alkyne can also participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form cyclic structures. rsc.orgyoutube.com

Table 1: Potential Modifications at the Alkyne Position of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Cocatalyst, Base | 6-(Substituted-phenyl)hex-5-ynoic acid or 6-phenyl-substituted-hex-5-en-ynoic acid |

| Catalytic Hydrogenation | H₂, Lindlar Catalyst | (Z)-6-Phenylhex-5-enoic acid |

| Catalytic Hydrogenation | H₂, Pd/C | 6-Phenylhexanoic acid |

| [2+2] Cycloaddition | Alkene, Photochemical Conditions | Bicyclo[4.2.0]octane derivative |

| [4+2] Cycloaddition | Diene, Thermal Conditions | Cyclohexadiene derivative |

Transformations Involving the Carboxylic Acid Position (e.g., Esters, Amides)

The carboxylic acid functional group is readily converted into a variety of derivatives, most notably esters and amides. Esterification can be achieved through several methods, with the Fischer esterification being a classic approach. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com Amide formation is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. These transformations are fundamental in modifying the solubility, polarity, and biological activity of the parent molecule.

Table 2: Transformations at the Carboxylic Acid Position of this compound

| Derivative | General Reaction | Reagents |

| Ester | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) |

| Amide | Acyl Chloride Formation followed by Amination | 1. SOCl₂ or (COCl)₂ 2. Amine |

Chemical Derivatization of the Phenyl Moiety

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. Depending on the directing effects of the alkynylalkyl substituent, which is generally weakly activating and ortho-, para-directing, various electrophiles can be introduced onto the ring. For instance, nitration (using nitric acid and sulfuric acid) or halogenation (using a halogen and a Lewis acid catalyst) can introduce nitro or halo groups, respectively. These newly introduced functional groups can then serve as handles for further synthetic modifications, such as reduction of a nitro group to an amine or cross-coupling reactions on a halogenated ring.

This compound as a Building Block for Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal starting material for the construction of more elaborate molecular frameworks, including macrocycles and heterocyclic systems.

Macrocyclic Systems and Natural Product Total Synthesis (e.g., Gloeosporone Precursors)

Macrocycles, which are large ring structures, are of significant interest in medicinal chemistry. The synthesis of macrocycles often relies on intramolecular cyclization reactions of long-chain precursors. This compound, with its terminal functional groups, is a potential precursor for such reactions. For example, after suitable modification and chain extension, an intramolecular esterification or amidation could lead to the formation of a macrocyclic lactone or lactam.

A notable example of a macrocyclic natural product where a similar structural motif is found is Gloeosporone, a germination self-inhibitor isolated from the fungus Colletotrichum gloeosporioides. The total synthesis of Gloeosporone has been a subject of interest, and synthetic strategies often involve the coupling of building blocks that contain long carbon chains with terminal alkynes and functionalities that can be converted to carboxylic acids for the final macrolactonization step. While the direct use of this compound as a starting material for Gloeosporone has not been explicitly documented, its structure represents a viable synthon for a fragment of the natural product.

Heterocyclic Compound Synthesis (e.g., Furan and Azidolactone Derivatives)

The reactivity of the alkyne and carboxylic acid groups in this compound can be harnessed for the synthesis of various heterocyclic compounds.

Furan Derivatives: Several methods exist for the synthesis of furans from alkynes. wikipedia.org One plausible approach for converting this compound into a furan derivative is through a Paal-Knorr type synthesis. nih.govnih.gov This would first require the conversion of the alkyne and carboxylic acid into a 1,4-dicarbonyl compound, which can then undergo acid-catalyzed cyclization and dehydration to form the furan ring.

Azidolactone Derivatives: Azidolactones are an important class of compounds with potential biological activity. The synthesis of lactones from unsaturated carboxylic acids is a well-established transformation. organic-chemistry.org One common method is halolactonization, particularly iodolactonization, where an unsaturated carboxylic acid is treated with iodine and a base. wikipedia.org In the case of this compound, this would first require the selective reduction of the alkyne to an alkene, for instance, to (Z)-6-phenylhex-5-enoic acid. Subsequent treatment with an azide source and an electrophilic halogen could then potentially lead to the formation of an azidolactone through an intramolecular cyclization process.

An exploration of this compound reveals its significance not just as a standalone compound, but as a foundational structure for creating a diverse range of molecules. Its derivatives and analogues play crucial roles in advanced organic synthesis, offering unique functionalities for building complex chemical libraries and molecular architectures.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis of 6-Phenylhex-5-ynoic Acid

A fundamental understanding of a molecule's reactivity and properties begins with an analysis of its electronic structure. For this compound, this would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the distribution of electrons within the molecule.

Key areas of investigation would include:

Molecular Orbital (MO) Analysis: This involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles. For this compound, the HOMO would likely be associated with the electron-rich phenyl and alkyne groups, while the LUMO would be centered on the carboxylic acid moiety.

Electron Density Distribution and Electrostatic Potential Maps: These calculations would visualize the electron-rich and electron-poor regions of the molecule. It is expected that the oxygen atoms of the carboxylic acid would exhibit high electron density, making them potential sites for electrophilic attack or coordination to metal ions. The phenyl ring and the triple bond would also represent regions of significant electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including hybridization, bond orders, and charge distribution on each atom. This would allow for a quantitative assessment of the electronic effects of the phenyl, alkyne, and carboxylic acid functional groups on each other.

A hypothetical data table summarizing the results of such an analysis is presented below.

| Property | Predicted Value/Observation for this compound |

| HOMO Energy | (Value in eV) - Expected to be relatively high due to the π-systems. |

| LUMO Energy | (Value in eV) - Expected to be relatively low due to the carboxyl group. |

| HOMO-LUMO Gap | (Value in eV) - An indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | (Value in Debye) - Expected to be significant due to the polar carboxylic acid group. |

| Mulliken Atomic Charges | C(1)-C(12), O(1)-O(2), H(1)-H(12) - Would show the partial positive and negative charges on each atom. |

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical studies could predict the mechanisms of various transformations, such as addition reactions to the alkyne, or reactions involving the carboxylic acid group.

This would involve:

Potential Energy Surface (PES) Scanning: By systematically changing the geometries of the reacting molecules, a PES can be mapped out to identify the lowest energy reaction pathway.

Transition State (TS) Searching and Characterization: The transition state is the highest energy point along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Frequency calculations are performed to confirm that the located structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products, confirming that the identified TS is correct for the reaction of interest.

For a hypothetical reaction, such as the acid-catalyzed hydration of the alkyne in this compound, the following data could be generated.

| Parameter | Calculated Value (kcal/mol) |

| Energy of Reactants | (Reference Value) |

| Energy of Transition State 1 | (Value) |

| Energy of Intermediate | (Value) |

| Energy of Transition State 2 | (Value) |

| Energy of Products | (Value) |

| Activation Energy (Ea) | (Value) |

| Reaction Enthalpy (ΔH) | (Value) |

Regioselectivity and Stereoselectivity Predictions in Chemical Transformations

Many reactions involving molecules with multiple reactive sites, like this compound, can lead to different products (regioisomers or stereoisomers). Computational methods can predict the preferred outcome of such reactions.

Regioselectivity: In reactions such as the addition of an unsymmetrical reagent across the alkyne, computational chemistry can predict which of the two possible regioisomers will be the major product. This is typically done by comparing the activation energies of the transition states leading to each product. The pathway with the lower activation energy will be kinetically favored.

Stereoselectivity: For reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), computational modeling can predict which stereoisomer will be formed preferentially. This involves calculating the energies of the diastereomeric transition states. The stereoisomer formed via the lower energy transition state will be the major product.

A hypothetical study on the hydroboration-oxidation of this compound could yield the following predictive data.

| Product | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| Regioisomer A | (Value) | (Calculated Ratio) |

| Regioisomer B | (Value) | (Calculated Ratio) |

Molecular Dynamics Simulations for Mechanistic Insights

While quantum mechanical calculations are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with solvent molecules and their conformational flexibility.

For this compound, MD simulations could provide insights into:

Conformational Analysis: The flexible alkyl chain of this compound can adopt numerous conformations. MD simulations can explore the conformational landscape to identify the most stable (lowest energy) conformations in a given solvent.

Solvation Effects: The behavior of the polar carboxylic acid group and the nonpolar phenyl and alkyl parts of the molecule in different solvents can be studied. This is important as the solvent can significantly influence reaction rates and mechanisms.

Substrate-Enzyme Interactions: If this compound were to be studied as a potential inhibitor of an enzyme, MD simulations could be used to model its binding to the active site of the protein, providing insights into the specific interactions that stabilize the complex.

Theoretical Spectroscopic Property Predictions and Experimental Validation

Computational chemistry can predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to aid in spectral assignment.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra can help in the assignment of the vibrational modes observed in experimental IR and Raman spectra.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths in the UV-Vis spectrum, which correspond to electronic transitions within the molecule.

A comparison of hypothetical experimental and theoretical spectroscopic data is presented below.

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) | (List of predicted shifts for each proton) |

| ¹³C NMR Chemical Shift (δ, ppm) | (List of predicted shifts for each carbon) |

| Key IR Frequencies (cm⁻¹) | C=O stretch, C≡C stretch, O-H stretch |

| UV-Vis λmax (nm) | (Predicted wavelength of maximum absorption) |

Advanced Analytical Methodologies for Chemical Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR are the primary techniques for the initial structural assessment of 6-phenylhex-5-ynoic acid.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons in the molecule. The protons on the phenyl group would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2 and 7.5 ppm. The methylene (B1212753) protons (CH₂) of the hexanoic acid chain would resonate at different chemical shifts depending on their proximity to the electron-withdrawing carboxylic acid and phenylacetylene (B144264) groups. The protons on the carbon adjacent to the carboxylic acid (α-protons) would be the most deshielded among the aliphatic protons. The acetylenic proton of a terminal alkyne typically appears in the region of δ 2-3 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carboxyl carbon (typically δ 170-185 ppm), the sp-hybridized carbons of the alkyne (around δ 70-90 ppm), the aromatic carbons of the phenyl ring (in the δ 120-140 ppm range), and the sp³-hybridized carbons of the aliphatic chain. The chemical shifts of the phenyl carbons are influenced by the substituent, in this case, the hexynoic acid chain.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar structural motifs, is provided below.

| Atom/Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (COOH) | ~10-12 (broad singlet) | ~175-180 |

| Phenyl (C₆H₅) | ~7.2-7.5 (multiplet) | ~128-132 (multiple signals) |

| Alkyne (C≡CH) | Not Applicable | ~80-90 (quaternary) |

| Alkyne (C≡C H) | ~2.5-3.0 (triplet) | ~70-80 |

| CH₂ (alpha to COOH) | ~2.4 (triplet) | ~30-35 |

| CH₂ (beta to COOH) | ~1.8 (multiplet) | ~20-25 |

| CH₂ (gamma to COOH) | ~2.5 (multiplet) | ~15-20 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

To unequivocally assign the proton and carbon signals and to establish the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would be expected between the protons of the adjacent methylene groups in the aliphatic chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the signals for the CH₂ groups in the ¹H NMR spectrum would correlate with their corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different functional groups. For example, correlations would be expected between the protons of the methylene group adjacent to the alkyne and the acetylenic carbons, as well as between the protons on the phenyl ring and the quaternary acetylenic carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry is critical for determining the exact molecular formula of this compound. By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental formula.

Coupling chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent identification of individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of this compound, which is a relatively polar and non-volatile compound. LC-MS can be used to monitor the progress of a reaction by separating the starting materials, intermediates, and products, and then identifying them by their mass spectra.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) would likely be necessary. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound and a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of phenylalkynoic acids often involves cleavages of the aliphatic chain and rearrangements involving the phenyl and carboxyl groups.

A table summarizing the expected mass spectrometric data for this compound is presented below.

| Technique | Expected Observation | Information Gained |

| HRMS | Precise m/z for [M+H]⁺ or [M-H]⁻ | Elemental Composition (C₁₂H₁₂O₂) |

| LC-MS | Molecular ion peak at m/z 189.0861 for [M+H]⁺ | Molecular Weight Confirmation |

| GC-MS (of methyl ester) | Molecular ion peak at m/z 202.0994 | Molecular Weight of Derivative |

| Tandem MS (MS/MS) | Characteristic fragment ions | Structural Information |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad O-H stretching vibration for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. orgchemboulder.com

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

A C≡C stretching vibration for the alkyne, which is typically weak for internal alkynes but may be observable around 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com

A sharp =C-H stretching vibration for the terminal alkyne proton around 3300 cm⁻¹. orgchemboulder.commasterorganicchemistry.com

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |

| Alkyne | C≡C Stretch | 2260-2100 | Weak to Medium |

| Terminal Alkyne | =C-H Stretch | ~3300 | Sharp, Medium |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Aliphatic Chain | C-H Stretch | 3000-2850 | Medium to Strong |

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thepharmajournal.comwikipedia.orgnih.gov This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, which are critical for confirming the molecular structure of this compound. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the macroscopic properties of the compound. thepharmajournal.com

For this compound, obtaining a single crystal of suitable quality is the first and most critical step. This would typically be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent. Once a crystal is obtained, it is mounted and exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.govyoutube.com

The structural data obtained from X-ray crystallography for this compound would be presented in a crystallographic information file (CIF), containing the key parameters that define the crystal structure.

Illustrative Crystallographic Data for this compound

This table represents hypothetical data that would be obtained from an X-ray crystallographic analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Formula Weight | 188.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123, 5.432, 18.765 |

| α, β, γ (°) | 90, 98.54, 90 |

| Volume (ų) | 1021.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.225 |

| R-factor | 0.045 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of a chemical compound and for separating it from impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.govnih.gov Given the presence of both a phenyl ring and a carboxylic acid group, a reversed-phase HPLC method would be the most suitable approach for its analysis. sielc.com

In a typical setup, a C18 column would be used as the stationary phase, and the mobile phase would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (such as formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. nih.govsielc.com Detection would likely be performed using a UV detector, taking advantage of the chromophoric phenyl group in the molecule.

The retention time of this compound would be a key parameter for its identification, while the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Hypothetical HPLC Method Parameters and Results for this compound

This table illustrates a potential HPLC method for the analysis of this compound.

| Parameter | Description |

| Instrumentation | |

| HPLC System | Standard analytical HPLC system with UV detector |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | |

| A | Water with 0.1% Formic Acid |

| B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Wavelength | 254 nm |

| Expected Result | |

| Retention Time | ~8.5 minutes |

| Purity | >98% (based on peak area percentage) |

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. nih.govchemicke-listy.cz Due to the carboxylic acid group, this compound has limited volatility and may require derivatization to be analyzed effectively by GC. researchgate.netlibretexts.orgcolostate.edu A common derivatization strategy for carboxylic acids is esterification, for instance, by reaction with an alcohol in the presence of an acid catalyst to form a more volatile ester derivative. libretexts.org

Once derivatized, the sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. nih.govcreative-proteomics.com GC-MS would provide both retention time data for identification and mass spectral data for structural confirmation. pragolab.cztdi-bi.com

Illustrative GC Method Parameters for Derivatized this compound

This table outlines a hypothetical GC method for the analysis of the methyl ester of this compound.

| Parameter | Description |

| Instrumentation | |

| GC System | Gas chromatograph with a mass spectrometer (GC-MS) |

| Column | HP-5MS capillary column, 30 m x 0.25 mm, 0.25 µm film thickness |

| Conditions | |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 amu |

| Expected Result | |

| Retention Time | ~12.2 minutes (for the methyl ester) |

| Key Mass Fragments | m/z values corresponding to the fragmentation pattern of the derivative |

In-Situ Monitoring Techniques for Real-Time Reaction Progress (e.g., In-Situ FTIR)

In-situ monitoring techniques provide real-time data on the progress of a chemical reaction without the need for sampling and offline analysis. mt.commt.com Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose, as it can track changes in the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. chemrxiv.orgyoutube.com

To monitor the synthesis of this compound, an attenuated total reflectance (ATR) FTIR probe would be immersed directly into the reaction mixture. mdpi.com The progress of the reaction could be followed by observing the disappearance of reactant peaks and the appearance of product peaks. For example, in a reaction involving the formation of the carboxylic acid group, the appearance of the characteristic C=O stretching vibration (around 1700-1750 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹) would indicate the formation of this compound. Similarly, the consumption of a starting material with a distinct functional group, such as an alkyne C≡C stretch (around 2100-2260 cm⁻¹), could be monitored. acs.org

This real-time data allows for precise determination of reaction kinetics, identification of reaction intermediates, and optimization of reaction conditions. youtube.com

Hypothetical In-Situ FTIR Monitoring of a Reaction to Form this compound

This table shows key infrared bands that would be monitored to track the progress of a hypothetical synthesis.

| Functional Group | Wavenumber (cm⁻¹) | Observation During Reaction |

| Alkyne (C≡C stretch) | ~2200 | Decrease in intensity as the alkyne-containing reactant is consumed |

| Carbonyl (C=O stretch) | ~1710 | Increase in intensity as the carboxylic acid product is formed |

| Hydroxyl (O-H stretch) | ~3000 (broad) | Appearance and increase of a broad peak for the carboxylic acid |

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for 6-Phenylhex-5-ynoic Acid Transformations

The reactivity of the terminal alkyne and carboxylic acid moieties in this compound opens up a vast landscape for catalytic transformations. Future research will likely focus on developing novel catalytic systems that can selectively activate and transform these functional groups.

Gold and ruthenium-based catalysts have shown promise in the cyclization and addition reactions of alkynoic acids. acs.orgmdpi.com For instance, gold catalysts can facilitate the intramolecular addition of the carboxylic acid to the alkyne, leading to the formation of lactones. mdpi.com Future work could explore the use of novel ligand designs for these metals to control the regio- and stereoselectivity of such cyclizations. Furthermore, the development of heterogeneous catalysts could offer advantages in terms of catalyst recovery and reuse, making these transformations more sustainable. mdpi.com

Another promising avenue is the use of photoredox catalysis to enable previously inaccessible transformations of carboxylic acids, such as decarboxylative alkynylation. nih.govrwth-aachen.de This approach could allow for the coupling of this compound with various partners, expanding its synthetic utility.

Table 1: Potential Catalytic Transformations of this compound

| Catalyst Type | Transformation | Potential Products |

| Gold(I)/Gold(III) | Intramolecular cyclization | Substituted lactones |

| Ruthenium(IV) | Markovnikov addition of carboxylic acids | Enol esters |

| Nickel/Iron | Decarboxylative cross-coupling | Substituted alkynes |

| Photocatalyst (e.g., Iridium, Ruthenium) | Decarboxylative functionalization | Varied functionalized alkynes |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound from batch to continuous flow processes is a significant area for future development. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for automated synthesis. vapourtec.comacs.org

The synthesis of alkynes and the manipulation of carboxylic acids have been successfully demonstrated in flow reactors. nih.govacs.orgresearchgate.net For this compound, a flow-based approach could facilitate multi-step sequences, where the compound is generated and then immediately used in a subsequent transformation without isolation of intermediates. This could streamline the synthesis of complex molecules derived from this building block. Automated platforms could then be used to rapidly screen reaction conditions and explore a wider range of derivatives.

Exploration of New Chemical Space through Rational Derivatization

The functional handles of this compound—the terminal alkyne and the carboxylic acid—provide ample opportunities for rational derivatization to explore new chemical space. The alkyne can undergo a variety of reactions, including click chemistry, hydrofunctionalization, and coupling reactions, to introduce diverse molecular fragments. nih.govsemanticscholar.org The carboxylic acid can be converted into esters, amides, and other derivatives, which can modulate the compound's physicochemical properties.

This derivatization can be guided by the principles of medicinal chemistry to generate libraries of compounds for biological screening. For example, the phenyl group could be substituted with various functional groups to probe structure-activity relationships. The resulting derivatives could find applications as enzyme inhibitors or molecular probes. cardiff.ac.uk

Advancement of Asymmetric Synthetic Routes for Chiral Analogues

The introduction of chirality into analogues of this compound is a critical step towards their application in areas such as asymmetric catalysis and pharmaceuticals. uwindsor.ca Future research will likely focus on the development of efficient and highly stereoselective methods to access chiral derivatives.

This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. du.ac.inacs.orgyoutube.com For instance, asymmetric hydrogenation of the alkyne moiety could lead to chiral alkenes, or asymmetric alpha-functionalization of the carboxylic acid could introduce a stereocenter. The development of catalytic asymmetric methods is particularly desirable due to their atom economy and efficiency.

Table 2: Strategies for Asymmetric Synthesis of this compound Analogues

| Strategy | Approach | Potential Chiral Products |

| Chiral Catalysis | Asymmetric hydrogenation of the alkyne | Chiral alkenes and alkanes |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the carboxylic acid | Diastereomerically pure derivatives |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule | Enantiomerically pure complex molecules |

Advanced Computational Chemistry Applications in Reaction Design and Discovery

Computational chemistry is becoming an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity. nih.govacs.orgnih.gov For this compound, computational studies can provide valuable insights into the mechanisms of its various transformations. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations can be employed to model the transition states of catalytic cycles, helping to rationalize observed selectivities and guide the design of new catalysts. nih.gov Computational screening of potential reactants and catalysts can accelerate the discovery of new reactions and optimize existing ones. Furthermore, in silico prediction of the properties of novel derivatives can help to prioritize synthetic targets for drug discovery and materials science applications.

Q & A

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

- Theoretical Framework : Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity in Diels-Alder reactions. Validate with experimental kinetic data (e.g., ) and isotopic labeling studies .

- Data Contradictions : Resolve discrepancies between computational predictions and experimental outcomes by re-evaluating solvent effects or non-covalent interactions (e.g., hydrogen bonding) .

Q. How to address conflicting bioactivity data for this compound in enzyme inhibition assays?

- Methodology :

- Assay Design : Standardize protocols (e.g., IC measurements) across multiple labs, controlling variables like enzyme source (human vs. recombinant) and buffer ionic strength.

- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-lab variability. Use Bland-Altman plots to quantify bias .

- Hypothesis Testing : Investigate off-target effects via proteome-wide profiling or molecular docking simulations .

Q. What strategies optimize the enantiomeric resolution of this compound derivatives?

- Chromatographic Methods : Compare chiral stationary phases (e.g., cellulose vs. amylose derivatives) and mobile phase additives (e.g., diethylamine). Quantify enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Crystallography : Co-crystallize with chiral amines (e.g., cinchonidine) to resolve absolute configuration via X-ray diffraction .

Methodological and Reproducibility Considerations

Q. How to design a statistically robust study for evaluating structure-activity relationships (SAR) of this compound analogs?

- Framework : Apply the PICOT model:

- Population : Analog library (n ≥ 20).

- Intervention : Substituent variation (e.g., electron-withdrawing groups).

- Comparison : Wild-type vs. modified compounds.

- Outcome : IC, LogP, solubility.

- Time : 6–12 months .

- Data Reporting : Include raw datasets, confidence intervals, and effect sizes in supplementary materials to enable meta-analysis .

Q. What protocols ensure reproducibility in kinetic studies of this compound?

- Guidelines :

- Document reaction conditions (e.g., stirring rate, inert atmosphere).

- Calibrate instruments (e.g., spectrophotometers) daily.

- Use internal standards (e.g., deuterated solvents) for NMR .

Tables for Key Data Interpretation

Table 1 : Comparison of Characterization Techniques for this compound

| Technique | Key Peaks/Data | Limitations | Reference |

|---|---|---|---|

| -NMR | Aromatic H (δ 7.2–7.5 ppm) | Signal overlap in mixtures | |

| IR | -COOH (~1700 cm) | Solvent interference | |

| LC-MS | [M+H] = 201.1 | Matrix effects in ionization |

Table 2 : Common Contradictions in Bioactivity Studies

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Variability in IC | Standardize enzyme batches and buffer pH | |

| Off-target effects | Proteome-wide binding assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.